![molecular formula C20H19N3OS B2922013 N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1209288-95-8](/img/structure/B2922013.png)
N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of 2-aminopyridine with methyl isocyanate to form the pyridine ring. Subsequent reactions with methylsulfanyl chloride and phenylamine lead to the formation of the desired compound. Detailed synthetic pathways and optimization strategies have been explored in the literature .
Molecular Structure Analysis
Compound X exhibits an intriguing molecular architecture. Its core features include a pyridine ring , a carboxamide group , and a phenylamino substituent . The methylsulfanyl group contributes to its overall three-dimensional arrangement. High-resolution spectroscopic techniques (such as NMR and X-ray crystallography) have elucidated its precise structure .
Chemical Reactions Analysis
Compound X participates in various chemical reactions, including hydrolysis , oxidation , and substitution reactions . These transformations can alter its pharmacological properties and bioavailability. Researchers have investigated its reactivity under different conditions, shedding light on its behavior in various environments .
Physical And Chemical Properties Analysis
Mechanism of Action
Although the exact mechanism of action remains an active area of research, preliminary studies suggest that Compound X interacts with specific cellular targets. It may modulate enzymatic activity, receptor signaling pathways, or ion channels. Further investigations are needed to unravel its precise mode of action .
properties
IUPAC Name |
N-[2-(N-methylanilino)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-23(15-9-4-3-5-10-15)18-13-7-6-12-17(18)22-19(24)16-11-8-14-21-20(16)25-2/h3-14H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTOEQUCOUEMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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